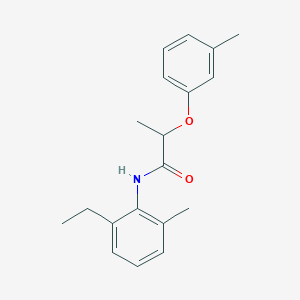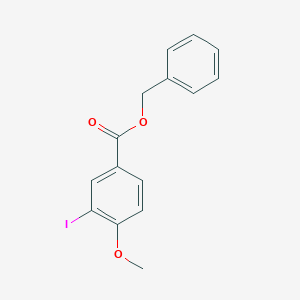![molecular formula C24H28N4O5 B250161 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B250161.png)
2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide involves the inhibition of bacterial cell wall synthesis. It inhibits the formation of peptidoglycan, an essential component of the bacterial cell wall, leading to the disruption of the bacterial cell wall and subsequent cell death.
Biochemical and Physiological Effects:
The compound this compound has been found to exhibit low toxicity and high selectivity towards bacterial cells. It has also been found to exhibit good stability and solubility in various solvents. However, it has been found to exhibit poor bioavailability, which limits its use in vivo.
実験室実験の利点と制限
The compound 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in various experiments. It also exhibits significant activity against various bacterial and fungal strains, making it a valuable tool for studying the mechanism of action of antibacterial and antifungal agents. However, its poor bioavailability limits its use in vivo, and its selectivity towards bacterial cells may limit its use in studying eukaryotic cells.
将来の方向性
The compound 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide has several potential future directions for research. One possible direction is to improve its bioavailability, making it more suitable for use in vivo. Another possible direction is to study its selectivity towards bacterial cells and its potential use in developing new antibacterial agents. Additionally, its antifungal activity could be further studied to develop new antifungal agents. Finally, its potential applications in other fields, such as agriculture and environmental science, could be explored.
In conclusion, the compound this compound has significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential applications and improve its properties for use in various fields.
合成法
The synthesis of 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide involves several steps. The first step involves the preparation of 4-isopropylphenol, which is then converted into 4-(4-isopropylphenoxy)acetic acid. This acid is then reacted with thionyl chloride to obtain the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,2,4-oxadiazole-3-carboxylic acid to obtain the corresponding amide. The final step involves the reaction of the amide with 4-(4-isopropylphenoxy)acetyl chloride to obtain the target compound.
科学的研究の応用
The compound 2-(4-isopropylphenoxy)-N-(4-{[(4-isopropylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant activity against various bacterial strains, including gram-positive and gram-negative bacteria. It has also been found to exhibit antifungal activity against various fungal strains.
特性
分子式 |
C24H28N4O5 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
2-(4-propan-2-ylphenoxy)-N-[4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C24H28N4O5/c1-15(2)17-5-9-19(10-6-17)31-13-21(29)25-23-24(28-33-27-23)26-22(30)14-32-20-11-7-18(8-12-20)16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,25,27,29)(H,26,28,30) |
InChIキー |
MFTCBUKABCMIJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)C |
正規SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250087.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)


![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)



